molecular formula C10H14N2O3 B13217113 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol

2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol

Cat. No.: B13217113
M. Wt: 210.23 g/mol
InChI Key: REHUTAKJIPIJNW-UHFFFAOYSA-N
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Description

2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol is an organic compound that features a nitrophenyl group attached to an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-nitrobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 3-nitrobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of nitroso derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes and pigments due to its nitrophenyl group.

Mechanism of Action

The mechanism of action of 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The amino alcohol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol
  • 2-{[(2-Nitrophenyl)methyl]amino}propan-1-ol
  • 3-{[(3-Nitrophenyl)methyl]amino}propan-1-ol

Uniqueness

2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[(3-nitrophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14N2O3/c1-8(7-13)11-6-9-3-2-4-10(5-9)12(14)15/h2-5,8,11,13H,6-7H2,1H3

InChI Key

REHUTAKJIPIJNW-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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